molecular formula C13H13N3O B5509646 N,N-bis(cyanomethyl)-3-phenylpropanamide

N,N-bis(cyanomethyl)-3-phenylpropanamide

Cat. No.: B5509646
M. Wt: 227.26 g/mol
InChI Key: RLMQFWBCJYYOGV-UHFFFAOYSA-N
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Description

N,N-Bis(cyanomethyl)-3-phenylpropanamide is a specialized organic compound featuring a propanamide backbone substituted with a 3-phenyl group and two cyanomethyl groups on the nitrogen atom.

Properties

IUPAC Name

N,N-bis(cyanomethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-8-10-16(11-9-15)13(17)7-6-12-4-2-1-3-5-12/h1-5H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMQFWBCJYYOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N(CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-3-phenylpropanamide can be achieved through multi-component coupling reactions. One common method involves the use of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) in the presence of a copper catalyst. The reaction conditions typically involve the use of CuCl and Cu(OTf)2 as catalysts in acetonitrile solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component coupling reactions and the use of efficient catalytic systems can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The cyano groups can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-3-phenylpropanamide involves its ability to participate in various chemical reactions due to the presence of reactive cyano groups. These groups can undergo nucleophilic addition, substitution, and other reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
N,N-Bis(cyanomethyl)-3-phenylpropanamide C₁₄H₁₅N₃O 241.29 3-phenyl, propanamide backbone Amide, cyanomethyl
3-[Bis(cyanomethyl)amino]-N-(4-cyanophenyl)propanamide C₁₄H₁₃N₅O 267.29 4-cyanophenyl, propanamide backbone Amide, cyanomethyl, nitrile
N,N'-1,5-Naphthalenediylbis(3-phenylpropanamide) C₂₈H₂₆N₂O₂ 422.52 1,5-naphthalenediyl linkage Bis-amide, aromatic
N-Benzyl-N,N-bis(cyanomethyl)amine (2c) C₁₀H₁₁N₃ 173.21 Benzyl group Amine, cyanomethyl

Key Observations :

  • The target compound shares the cyanomethyl substitution pattern with N-benzyl-N,N-bis(cyanomethyl)amine (2c) but differs in the backbone (amide vs. amine), which impacts nucleophilicity and stability .
  • Compared to 3-[bis(cyanomethyl)amino]-N-(4-cyanophenyl)propanamide, the 3-phenyl substituent in the target compound may confer distinct electronic effects (e.g., steric hindrance or resonance stabilization) compared to the 4-cyanophenyl group .
  • The naphthalene-linked bis-propanamide in highlights how aromatic bridging groups influence molecular weight and solubility.

Key Findings :

  • The synthesis of bis(cyanomethyl)amines (e.g., 2a–2g) is highly efficient for aliphatic amines (up to 99% yield) but problematic for aromatic amines with electron-withdrawing groups, which favor Strecker-type byproducts .
  • For the target amide, the presence of the amide group may necessitate adjusted conditions (e.g., pre-formation of the amide bond before cyanomethylation) to avoid hydrolysis or side reactions.

Physicochemical Properties

  • Spectroscopic Data: For bis(cyanomethyl)amines, characteristic ¹H-NMR signals for cyanomethyl groups appear at δ ~3.5–3.7 ppm (singlet, 4H) . The target compound’s amide proton would likely resonate at δ ~6–8 ppm, with additional signals from the propanamide chain.
  • Stability: Amides are generally more hydrolytically stable than esters but may degrade under strong acidic/basic conditions. Cyanomethyl groups may hydrolyze to carboxylic acids in aqueous media.

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